2,2-Dimethyl-N-pyridin-4-yl-propionamide
Overview
Description
2,2-Dimethyl-N-pyridin-4-yl-propionamide is a light yellow solid . It is a dihydropyridine .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide can be carried out by dissolving 2,2-dimethyl-N-[6-(1-methylpiperidin-4-carbonyl)-2-pyridyl]propanamide (V) in water and adding an acid, such as concentrated hydrochloric acid, to the solution .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is C10H14N2O .Chemical Reactions Analysis
The pH of the combined aqueous phases is modified to a value of between 11 and 13, preferably about 12, with an aqueous solution of 30% NaOH, and an extraction is performed with several fractions of a solvent, such as ethyl acetate, isopropyl acetate, or tert-butyl acetate, preferably ethyl acetate .Physical And Chemical Properties Analysis
2,2-Dimethyl-N-pyridin-4-yl-propionamide is a white solid . It has a melting point of 73.9-74.0°C . It is soluble in methanol .Scientific Research Applications
1. Chemical Activation and Intermediate Formation
The compound 2,2-dimethyl-N-pyridin-4-yl-propionamide has been involved in studies exploring the activation of dioxygen by a mononuclear non-heme iron complex. This research has led to the identification of a Fe(III)(OOH) intermediate, an important aspect in understanding the reductive activation of O2 by enzymatic systems (Martinho, Banse, & Sainton, 2007).
2. Synthesis of Novel Pyridines and Antimicrobial Evaluation
Another application of this compound is in the synthesis of novel pyridines. Researchers have synthesized substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showing promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This demonstrates the potential of this compound in developing new antimicrobial agents (Kantevari, Reddy Patpi, & Addla, 2011).
3. Structural Analysis in Copper(I) Complexes
This compound also plays a significant role in the synthesis of copper(I) complexes. A study showed its use in creating complexes with diverse geometries, contributing to understanding the coordination environment in metal complexes and their electronic properties (Yang, Powell, & Houser, 2007).
4. Development of Polyamides
In the field of polymer science, 2,2-dimethyl-N-pyridin-4-yl-propionamide has been used in synthesizing new polyamides. These polyamides, containing pyridyl moieties, have been analyzed for their thermal properties and solubility, indicating potential applications in materials science (Faghihi & Mozaffari, 2008).
5. Antitubercular and Antimicrobial Activities
Further, this compound has been utilized in the synthesis of pyrimidine-azitidinone analogues with significant in vitro antimicrobial and antitubercular activities. Such studies underscore its importance in the development of new pharmaceuticals (Chandrashekaraiah, Lingappa, & Channe Gowda, 2014).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-N-pyridin-4-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMVFHXRDNILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330146 | |
Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
CAS RN |
70298-89-4 | |
Record name | N-(Pyridin-4-yl)pivalamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70298-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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